molecular formula C15H22N6O4 B4555076 2-[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]ethyl acetate

2-[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]ethyl acetate

Cat. No.: B4555076
M. Wt: 350.37 g/mol
InChI Key: HDLDMYKFFOORML-UHFFFAOYSA-N
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Description

2-[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]ethyl acetate is a useful research compound. Its molecular formula is C15H22N6O4 and its molecular weight is 350.37 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-piperazinyl]ethyl acetate is 350.17025320 g/mol and the complexity rating of the compound is 550. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The compound is related to a class of chemicals with potential applications in various fields of scientific research, including chemical synthesis, structural analysis, and the development of therapeutic agents. A study by Carvalho et al. (2007) focused on the synthesis and crystallization of a closely related compound, highlighting the importance of hydrogen bonds in the formation of layered structures, which is crucial for understanding the molecular interactions and stability of such compounds (Carvalho, Emmerling, & Schneider, 2007).

Impurity Profiling in Drug Development

Thomasberger et al. (1999) discussed the impurity profiling of a platelet aggregation inhibitor, showcasing the role of compounds with similar structural features in ensuring the purity and efficacy of pharmaceuticals. This research emphasizes the necessity of advanced analytical techniques, like liquid chromatography-mass spectrometry, for the separation and characterization of byproducts in drug synthesis (Thomasberger, Engel, & Feige, 1999).

Neuroprotective Therapeutic Approaches

Lecanu et al. (2010) presented the synthesis and biological evaluation of a novel compound designed for neuroprotection in Alzheimer's disease treatment. This study illustrates the multi-target therapeutic potential of such compounds, highlighting their roles in inhibiting acetylcholinesterase activity, increasing acetylcholine levels, and offering protection against neurotoxicity (Lecanu et al., 2010).

Antimicrobial and Antifungal Activities

Rajkumar et al. (2014) investigated the synthesis and biological evaluation of piperazine derivatives for their antimicrobial activities. This research underlines the potential of compounds with piperazinyl groups in developing new antimicrobial agents, which could address the increasing resistance to traditional antibiotics (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Enzyme Inhibition for Drug Discovery

The study of enzyme inhibitors is crucial for the development of therapeutic agents targeting specific metabolic pathways. Dutta and Foye (1990) synthesized a series of compounds as potential inhibitors of aspartate transcarbamoylase, an enzyme involved in nucleotide synthesis. Their research demonstrates the relevance of such compounds in drug discovery, particularly for conditions where modulation of enzyme activity can have therapeutic benefits (Dutta & Foye, 1990).

Properties

IUPAC Name

2-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)piperazin-1-yl]ethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O4/c1-10(22)25-9-8-20-4-6-21(7-5-20)14-16-11-12(17-14)18(2)15(24)19(3)13(11)23/h4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLDMYKFFOORML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCN1CCN(CC1)C2=NC3=C(N2)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]ethyl acetate
Reactant of Route 2
2-[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]ethyl acetate
Reactant of Route 3
Reactant of Route 3
2-[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]ethyl acetate
Reactant of Route 4
2-[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]ethyl acetate
Reactant of Route 5
Reactant of Route 5
2-[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]ethyl acetate
Reactant of Route 6
Reactant of Route 6
2-[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]ethyl acetate

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